Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and proteomics research. The compound has gained attention for its unique structural features and potential applications in various scientific fields. With a molecular formula of and a molecular weight of 431.48 g/mol, it is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the synthesis of peptides while preventing unwanted side reactions during the process.
This compound is typically synthesized in laboratories specializing in organic chemistry and peptide synthesis. It is commercially available from various chemical suppliers, reflecting its significance in research and industrial applications.
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine belongs to the class of amino acid derivatives, specifically categorized as an Fmoc-protected amino acid. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
The synthesis of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine generally involves the protection of the amino group using the Fmoc group. The typical synthetic route includes:
The reaction conditions typically involve:
Industrial production methods mirror laboratory techniques but are optimized for larger scales, utilizing automated peptide synthesizers to ensure consistent yield and quality .
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine features a complex structure characterized by:
The compound's structural data can be summarized as follows:
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine can undergo several chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound for specific applications in peptide synthesis and research .
The mechanism by which Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine acts primarily involves its role in facilitating peptide bond formation during synthesis. The Fmoc group protects the amino functionality, allowing for selective coupling reactions without interference from other functional groups.
The interactions with enzymes such as peptidyl transferases are primarily non-covalent, relying on hydrogen bonding and hydrophobic interactions, which are essential for stabilizing peptides during synthesis .
Relevant analyses confirm that these properties make it suitable for various applications in synthetic chemistry and biochemistry .
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine has several scientific uses:
Fmoc-α-methyl-3-methoxy-DL-phenylalanine (CAS: 1185301-96-5) presents distinctive challenges in SPPS due to its α,α-disubstituted structure and methoxy-modified aromatic ring. The α-methyl group imposes severe steric hindrance, necessitating specialized coupling protocols. Research indicates that HATU/Oxyma coupling systems outperform traditional HBTU/HOBt mixtures, reducing reaction times from hours to 30–45 minutes at 25°C while maintaining >98% coupling efficiency [2] [6]. The DL-configuration eliminates enantiomeric purity concerns but introduces diastereomer management during purification. Backbone amide protection (e.g., 2,4-dimethoxybenzyl) proves critical to prevent aggregation during chain elongation, particularly in sequences exceeding 15 residues [9]. Microwave-assisted SPPS (30–50°C) enhances incorporation efficiency by 40% compared to room-temperature coupling by temporarily disrupting β-sheet formation [3].
Table 1: Coupling Agent Performance with Fmoc-α-methyl-3-methoxy-DL-phenylalanine
Coupling System | Reaction Time (min) | Coupling Efficiency (%) | Epimerization Risk |
---|---|---|---|
HATU/Oxyma | 30–45 | >98 | Low |
HBTU/HOBt | 90–120 | 85–90 | Moderate |
DIC/Oxyma | 60 | 92–95 | Low |
PyBOP/DIEA | 75 | 88–93 | Moderate |
The 3-methoxy group electronically influences Fmoc cleavage kinetics by altering piperidine accessibility to the carbamate carbon. Kinetic studies reveal a 20–25% slower deprotection rate (t₁/₂ = 2.8 min) compared to unmodified Fmoc-Phe-OH (t₁/₂ = 1.9 min) in 20% piperidine/DMF [6] [8]. This necessitates extended deprotection cycles (3 × 2 min vs. standard 2 × 1 min) to prevent accumulation of partially deprotected intermediates. Crucially, the α-methyl group suppresses aspartimide-like rearrangements by blocking the α-carbon to nucleophilic attack, enhancing sequence stability during iterative deprotection [9]. Microwave-assisted deprotection (50°C, 30 sec) achieves quantitative removal while reducing piperidine-mediated side products by 60% through minimized exposure times [3].
Table 2: Fmoc Deprotection Conditions for α-Methyl-3-methoxy-DL-phenylalanine Derivatives
Deprotection Method | Conditions | Time (min) | Completeness (%) | Major Side Products |
---|---|---|---|---|
Standard piperidine/DMF | 20% v/v, RT | 6 (3 × 2 min) | 99.3 | None detected |
DBU/Piperidine/DMF (1:19) | 2% DBU, RT | 4 (2 × 2 min) | 99.8 | <0.1% enol derivatives |
Microwave-assisted | 20% piperidine, 50°C | 0.5 | 99.5 | None detected |
Morpholine/DMF | 20% v/v, RT | 12 (4 × 3 min) | 98.9 | Carbamate adducts (0.5%) |
The DL-racemate configuration (CAS: 1185301-96-5) eliminates enantioselective synthesis requirements but necessitates chromatographic separation of diastereomers in chiral peptide sequences. The α-methyl group creates a tetrasubstituted carbon center that restricts conformational mobility, inducing helical preferences in assembled peptides [4] [6]. Crystallographic analysis confirms that the 3-methoxy group engages in edge-to-face π-stacking with Fmoc aromatics during nucleation, dictating self-assembly geometries [4]. In achiral scaffolds (e.g., PEG-peptide conjugates), the DL-form provides cost advantages over enantiopure analogues, with industrial pricing analysis showing 40–60% reduction compared to L- or D-forms [6] [8]. Racemic crystallization yields technical-grade material (>95% purity) sufficient for material science applications, while preparative chiral HPLC (Chiralpak IA, heptane/ethanol gradient) resolves diastereomers for biomedical research [2].
Table 3: Stereochemical Properties of Fmoc-Protected α-Methyl Phenylalanine Derivatives
Compound | Configuration | Specific Rotation [α]D²⁵ | Chromatographic Resolution (Rs) | Conformational Impact |
---|---|---|---|---|
Fmoc-α-methyl-3-methoxy-DL-phenylalanine | Racemic | 0 ± 0.5° | 1.2 (C18) | β-sheet disruptor |
Fmoc-α-methyl-L-phenylalanine | L | +24 ± 2° (c=1, DMF) | Baseline resolved | 3₁₀-helix inducer |
Fmoc-α-methyl-D-phenylalanine | D | -24 ± 2° (c=1, DMF) | Baseline resolved | Left-handed helix bias |
Fmoc-3-methoxy-DL-phenylalanine (unmethylated) | Racemic | 0 ± 0.5° | 0.8 (C18) | Extended β-strand |
Scale-up beyond 100g batches confronts three critical bottlenecks: prohibitive solvent consumption in racemate resolution, microwave throughput limitations in oxazolidinone reduction, and heterogeneous crystallization during isolation. Industrial SPPS facilities report 35–40% yield losses during Fmoc peptide cleavage when incorporating >5 residues of this building block, attributed to incomplete acidolysis of the sterically hindered carboxylate [3] . Continuous flow hydrogenation replaces batch processing for C-terminal deprotection, reducing catalyst loading from 10 mol% to 0.5 mol% Pd/C [3]. Solvent switch protocols (HFIP → aqueous buffer) for hydrogel preparation consume 300L solvent/kg peptide, prompting development of direct aqueous nanofiltration techniques that reduce solvent waste by 85% . Cost drivers remain the methoxybenzaldehyde precursor (42% of raw material cost) and chiral separation (28% of processing cost), though microwave-accelerated reductive alkylation cuts synthesis time from 48h to 8h at multi-kilogram scale [6] [8].
Table 4: Industrial-Scale Production Challenges and Mitigation Strategies
Production Stage | Challenge | Standard Yield | Optimized Approach | Improved Yield |
---|---|---|---|---|
Racemic synthesis | Low diastereoselectivity | 68–72% | Phase-transfer catalysis (Aliquat 336) | 89% |
Fmoc protection | Carboxydiimide adduct formation | 75–80% | Mixed anhydride method | 93% |
Crystallization | Polymorphic impurities | 85% purity | Antisolvent (heptane) gradient | 99.5% purity |
SPPS incorporation | Incomplete coupling (steric) | 90–92% | Double coupling/HATU | 99% |
Final deprotection | Tosyl/Trt cleavage delays | 78–82% | Continuous flow TFA | 95% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: